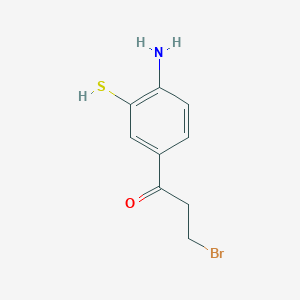
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one can be achieved through several methods. One common approach involves the reaction of 4-amino-3-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
科学的研究の応用
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
類似化合物との比較
Similar Compounds
- 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one
- 1-(4-Amino-3-mercaptophenyl)-1-bromopropan-2-one
Uniqueness
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research applications.
特性
分子式 |
C9H10BrNOS |
|---|---|
分子量 |
260.15 g/mol |
IUPAC名 |
1-(4-amino-3-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-4-3-8(12)6-1-2-7(11)9(13)5-6/h1-2,5,13H,3-4,11H2 |
InChIキー |
GMJKUSJZVXVWCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CCBr)S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


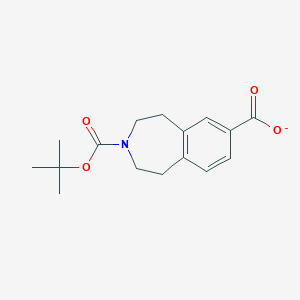
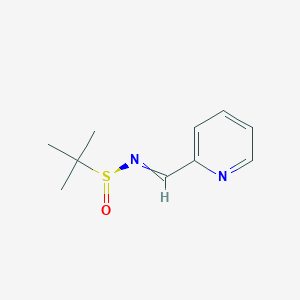
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
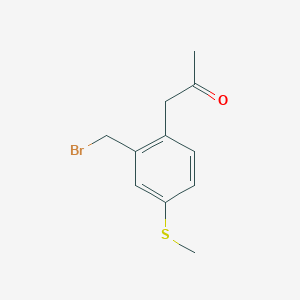


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
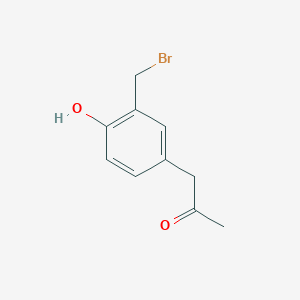


![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)

![6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B14046278.png)
